molecular formula C12H10O2S B13944419 3,3'-Sulfanediyldiphenol CAS No. 63572-32-7

3,3'-Sulfanediyldiphenol

Cat. No.: B13944419
CAS No.: 63572-32-7
M. Wt: 218.27 g/mol
InChI Key: GOWCECVOTUONTI-UHFFFAOYSA-N
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Description

3,3'-Sulfanediyldiphenol ( 2664-63-3), also widely known as 4,4'-Thiodiphenol or bis(4-hydroxyphenyl) sulfide, is a high-purity organic compound of significant interest in advanced materials and chemical research . This compound features a sulfur atom connecting two phenolic rings, forming a molecular structure with a molar mass of 218.27 g/mol and a melting point of 154-156 °C . Its primary research value lies in its role as a key monomer and building block for the synthesis of high-performance polymers, including polyethersulfones (PES) and other engineering plastics . The incorporation of the thioether linkage contributes to the thermal and mechanical properties of the resulting polymers, making them suitable for demanding applications. Researchers also utilize 3,3'-Sulfanediyldiphenol as a precursor in organic synthesis and as a model compound in structural and thermodynamic studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Please handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information, as it is classified as corrosive .

Properties

CAS No.

63572-32-7

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

3-(3-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H

InChI Key

GOWCECVOTUONTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Preparative Strategies for 3,3 Sulfanediyldiphenol and Its Structural Analogs

Established and Emerging Synthetic Pathways to Substituted Diaryl Sulfides

The formation of the diaryl sulfide (B99878) bond is a critical transformation in organic synthesis. rsc.org Traditional methods often involved the reaction of arenes with sulfur, which could lead to low regioselectivity and the formation of byproducts. nih.gov Modern synthetic chemistry has largely overcome these challenges through the development of reliable and versatile cross-coupling strategies.

Nucleophilic Aromatic Substitution of Activated Arenes

Nucleophilic aromatic substitution (SNAr) represents a classical and direct approach for the formation of C-S bonds. This method involves the reaction of a thiolate nucleophile with an aryl halide. The success of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The aryl halide must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or pentafluorosulfanyl (-SF₅) groups, positioned ortho or para to the leaving group (typically a halogen). beilstein-journals.org

The reaction proceeds via a two-step addition-elimination mechanism. The thiolate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the halide leaving group re-aromatizes the ring and yields the diaryl sulfide product. For unactivated aryl halides, these reactions are often sluggish and require harsh conditions, such as high temperatures and polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA). acs.org For instance, the synthesis of asymmetric diaryl sulfides can be achieved through the SNAr reaction of a substituted nitrobenzene (B124822) with an aryl disulfide. researchgate.net The presence of EWGs is crucial; for example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr of the fluorine atom with various sulfur nucleophiles. beilstein-journals.org

While effective for specific substrates, the requirement for strong activation on the aromatic ring limits the general applicability of the SNAr approach for synthesizing a diverse range of substituted diaryl sulfides like 3,3'-Sulfanediyldiphenol, which lacks such activating groups.

Functionalization and Derivatization Chemistry of 3,3'-Sulfanediyldiphenol

Once the 3,3'-Sulfanediyldiphenol core is synthesized, its phenolic hydroxyl groups serve as versatile handles for further functionalization. These transformations are crucial for modulating the molecule's physical, chemical, and biological properties. The primary challenge in derivatizing di-phenolic compounds is achieving regioselectivity—modifying one or both hydroxyl groups as desired. nih.gov

Regioselective Functionalization of Phenolic Hydroxyl Groups (e.g., Etherification, Esterification)

The hydroxyl groups of phenols are nucleophilic and acidic, making them amenable to common functionalization reactions like etherification and esterification. nih.govmagtech.com.cn Direct C-H functionalization of the phenol (B47542) ring is also an emerging strategy, but reactions at the hydroxyl group are often more straightforward. researchgate.netresearchgate.net

Etherification is the conversion of the phenolic -OH group into an ether (-OR). This is typically achieved by reacting the phenol with an alkylating agent (e.g., an alkyl halide or sulfate) under basic conditions. The base deprotonates the phenol to form a more nucleophilic phenoxide anion. Amide acetals, such as N,N-dimethylformamide dimethyl acetal, have also been employed as effective reagents for the etherification of phenols, proceeding under mild conditions and producing easily separable byproducts. thieme-connect.comthieme-connect.com

Esterification involves converting the hydroxyl group into an ester (-OC(O)R). This can be accomplished by reacting the phenol with a carboxylic acid (Fisher esterification, often requiring an acid catalyst and harsh conditions), or more commonly with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base. magtech.com.cngoogle.com Similar to etherification, amide acetals can also facilitate the esterification of phenols. thieme-connect.com For phenols containing other acid-sensitive groups, specific reagents and catalysts are chosen to ensure chemoselectivity. researchgate.net

Achieving regioselectivity (mono- vs. di-functionalization) in a symmetric molecule like 3,3'-Sulfanediyldiphenol depends on controlling the stoichiometry of the reagents. Using one equivalent of the alkylating or acylating agent would statistically favor the mono-functionalized product, which could then be separated from the starting material and the di-substituted byproduct. For unsymmetrical analogs, the differing electronic and steric environments of the two phenolic groups could allow for inherent regioselectivity.

Oxidative Transformations of the Sulfane Bridge to Sulfoxides and Sulfones

The sulfur bridge in 3,3'-sulfanediyldiphenol is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and potential applications. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

A range of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones. Common reagents include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone is a common side reaction. However, by carefully controlling the stoichiometry of the oxidant, it is often possible to achieve good yields of the sulfoxide. For instance, using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while an excess of the oxidant drives the reaction towards the sulfone. organic-chemistry.orgorganic-chemistry.org

Recent research has focused on developing more selective and environmentally benign oxidation methods. Catalytic systems involving metals like molybdenum have been shown to be effective for the chemoselective oxidation of sulfides to sulfones. researchgate.net For example, a molybdenum-based catalyst has been used for the efficient, solvent-free oxidation of various sulfides to sulfones at room temperature using hydrogen peroxide as the oxidant. researchgate.net While this study did not specifically include 3,3'-sulfanediyldiphenol, the methodology is applicable to a wide range of sulfides. Another approach involves the use of potassium periodate (B1199274) (KIO₄) for the oxidation of thiodiphenol derivatives to their corresponding sulfoxides. researchgate.net

The table below summarizes various oxidizing agents and their typical products in the oxidation of diaryl sulfides, which are analogous to 3,3'-sulfanediyldiphenol.

Oxidizing AgentTypical Product(s)Key Features
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneCommon and inexpensive oxidant. Selectivity can be controlled by stoichiometry and catalysts. organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneHighly effective for sulfoxide formation at controlled stoichiometry.
Potassium Permanganate (KMnO₄)SulfoneStrong oxidizing agent, often leads to the sulfone.
Potassium Periodate (KIO₄)SulfoxideCan be used for selective oxidation to the sulfoxide. researchgate.netnih.gov
Molybdenum Catalysts with H₂O₂SulfoneProvides high selectivity for sulfone formation under mild, solvent-free conditions. researchgate.net

Electrophilic Substitution Reactions on the Aromatic Rings

The phenolic rings of 3,3'-sulfanediyldiphenol are activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. These reactions allow for the introduction of various functional groups onto the aromatic backbone, providing a pathway to a diverse range of derivatives with tailored properties. The directing effect of the hydroxyl and sulfanyl (B85325) groups influences the position of substitution.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents. For instance, the reaction with bromine in a suitable solvent would be expected to lead to the substitution of hydrogen atoms on the aromatic rings with bromine. The hydroxyl group is a strong activating group and an ortho, para-director. Therefore, substitution is anticipated to occur at the positions ortho and para to the hydroxyl groups. In the case of 3,3'-sulfanediyldiphenol, the available positions are 2, 4, and 6 on each ring. The sulfanyl group is a weaker activating group and also an ortho, para-director. The interplay of these directing effects will determine the final substitution pattern. For related compounds like 4-hydroxybenzo[b]thiophene, bromination with N-bromosuccinimide leads to substitution at the 5-position. rsc.org

Nitration: Nitration of 3,3'-sulfanediyldiphenol can be carried out using nitrating agents such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. libretexts.org The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group. Similar to halogenation, the positions of nitration are governed by the directing effects of the existing substituents. For phenolic compounds, nitration can be achieved under milder conditions, and there is a risk of over-nitration or oxidation if the conditions are too harsh. nih.gov Studies on the nitration of analogous compounds like 3-acetylbenzo[b]thiophene have shown that substitution can occur at all available positions on the benzene (B151609) ring depending on the nitrating conditions. rsc.org

The following table outlines potential electrophilic substitution reactions on 3,3'-sulfanediyldiphenol based on known reactions of similar aromatic compounds.

ReactionReagent(s)Potential Product(s)
BrominationBr₂ / SolventBromo-substituted 3,3'-sulfanediyldiphenol
ChlorinationCl₂ / Lewis AcidChloro-substituted 3,3'-sulfanediyldiphenol
NitrationHNO₃ / H₂SO₄Nitro-substituted 3,3'-sulfanediyldiphenol
Friedel-Crafts AcylationAcyl Halide / Lewis AcidAcyl-substituted 3,3'-sulfanediyldiphenol
Friedel-Crafts AlkylationAlkyl Halide / Lewis AcidAlkyl-substituted 3,3'-sulfanediyldiphenol

Sustainable and Green Chemistry Approaches in 3,3'-Sulfanediyldiphenol Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of 3,3'-sulfanediyldiphenol and its derivatives, green chemistry principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of focus is the use of greener solvents and catalysts. Traditional methods for the synthesis of diaryl sulfides often involve the use of volatile organic solvents. The development of synthetic routes in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a key objective. For instance, the synthesis of 4,4'-thiodiphenol (B147510) has been reported using toluene (B28343) as a solvent, with the potential for the mother liquor to be recycled. google.com Further improvements could involve replacing toluene with a more environmentally benign solvent.

The development of catalytic processes that are highly efficient and selective also aligns with the principles of green chemistry. For example, the use of solid-supported catalysts can simplify product purification and allow for catalyst recycling, reducing waste and cost. In the context of the reactions of 3,3'-sulfanediyldiphenol, the use of recyclable catalysts for oxidation or electrophilic substitution reactions would be a significant advancement.

Another important aspect is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts.

Furthermore, the development of synthetic routes that utilize renewable feedstocks is a long-term goal of green chemistry. While the synthesis of 3,3'-sulfanediyldiphenol currently relies on petrochemical-based starting materials, future research may explore pathways from bio-based resources. An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using oxygen as the terminal oxidant, which is a greener alternative to traditional methods. rsc.org Such approaches could potentially be adapted for the synthesis or derivatization of 3,3'-sulfanediyldiphenol.

Green Chemistry PrincipleApplication in 3,3'-Sulfanediyldiphenol Synthesis/Reactions
Prevention of Waste Development of high-yield, high-selectivity reactions; recycling of solvents and catalysts.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents; avoiding hazardous intermediates.
Designing Safer Chemicals Synthesis of derivatives with reduced toxicity and improved environmental profiles.
Safer Solvents and Auxiliaries Replacement of volatile organic compounds with water, supercritical fluids, or solvent-free conditions. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure; use of microwave irradiation. google.com
Use of Renewable Feedstocks Exploring synthetic pathways from biomass-derived starting materials.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthetic sequence.
Catalysis Use of highly active and selective catalysts, including recyclable and biocatalysts. researchgate.netresearchgate.net
Design for Degradation Designing products that can biodegrade into harmless substances after their intended use.

Mechanistic Investigations and Advanced Reaction Chemistry of 3,3 Sulfanediyldiphenol

Exploration of Reactivity Profiles in Diverse Organic Transformations

The reactivity of 3,3'-Sulfanediyldiphenol is characterized by the distinct chemistries of its two primary functional groups: the phenolic hydroxyls and the diaryl thioether. These sites can react independently or in concert, allowing for a wide range of chemical modifications and applications.

The phenolic hydroxyl groups of 3,3'-Sulfanediyldiphenol are weakly acidic and can participate in reactions typical of phenols, with their reactivity often enhanced by acid or base catalysis.

Under acid catalysis , the primary reaction involving the phenolic hydroxyl group is etherification. In the presence of a strong acid, the hydroxyl group can be protonated, forming an oxonium ion. However, the direct Sₙ2 displacement of this group is difficult due to the stability of the aromatic ring. A more common acid-catalyzed reaction is the dehydration of alcohols to form ethers, though this is more effective for primary alcohols. masterorganicchemistry.com For phenols, acid-catalyzed reactions can facilitate electrophilic substitution on the aromatic ring or reactions with other functional groups if present. For instance, acid-catalyzed carboxymethylation and methylation of phenols using dimethyl carbonate have been demonstrated. masterorganicchemistry.com

Base catalysis is more common for reactions involving the phenolic hydroxyl group, as it readily deprotonates the phenol (B47542) (pKa ≈ 10) to form a much more nucleophilic phenoxide ion. This phenoxide is a potent nucleophile for a variety of substitution reactions. A classic example is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide to form an ether. Phase-transfer catalysts are often employed to facilitate this reaction between the aqueous phenoxide and the organic alkyl halide. electronicsandbooks.com Another key base-catalyzed reaction is esterification, where the phenoxide attacks an acyl chloride or anhydride (B1165640) in a nucleophilic acyl substitution to form a phenyl ester. This reaction is fundamental to the synthesis of polyarylates from bisphenols. google.com

The general mechanisms are summarized below:

Acid-Catalyzed Etherification (with an alcohol R-OH):

Protonation of the alcohol (R-OH) by the acid catalyst to form R-OH₂⁺.

Nucleophilic attack by the phenolic oxygen of 3,3'-Sulfanediyldiphenol on the carbocation formed from the loss of water, or directly on the protonated alcohol in an Sₙ2 fashion.

Deprotonation of the resulting intermediate to yield the ether product and regenerate the acid catalyst.

Base-Catalyzed Esterification (with an acyl chloride R-COCl):

Deprotonation of the phenolic hydroxyl group by a base (e.g., NaOH, amine) to form the highly nucleophilic phenoxide ion.

Nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acyl chloride.

Elimination of the chloride leaving group to form the final ester product.

The thioether linkage in 3,3'-Sulfanediyldiphenol is susceptible to oxidation and can participate in reactions involving radical intermediates and electron transfer processes. The oxidation of thioethers typically proceeds in a two-step manner, first to the sulfoxide (B87167) and then to the sulfone, both of which are highly polar. nih.gov

The primary mechanism for the oxidation of thioethers is often initiated by a single-electron transfer (SET) from the electron-rich sulfur atom to an oxidant, generating a sulfur radical cation (>S•⁺). nih.govrsc.org This intermediate is a key species in many radical-mediated reactions. For instance, in photooxidation processes, irradiation can lead to an electron transfer, forming the sulfide (B99878) radical cation and a superoxide (B77818) anion, which then drives the oxidation. rsc.orgrsc.org

The fate of the sulfur radical cation determines the final products:

Oxidation to Sulfoxide: The radical cation can react with water or other oxygen sources. In electrochemical oxidation, water reacts with the oxidized sulfur intermediate to form the S-O bond, ultimately yielding a sulfoxide after further steps. nih.gov The oxidation sensitivity of the thioether can be tuned by the electronic effects of its substituents; electron-donating groups increase the nucleophilicity of the sulfur atom, making it more susceptible to oxidation. nih.gov

Oxidation to Sulfone: The sulfoxide can undergo a second oxidation step under stronger conditions to form the corresponding sulfone. The selective oxidation to sulfoxide without overoxidation to the sulfone is a common synthetic challenge. nih.gov

C-S Bond Cleavage: The radical cation can undergo fragmentation, leading to C-S bond cleavage, although this is less common than oxidation. rsc.org

Radical-Radical Coupling: In some contexts, a thiyl radical can couple with an aryl radical cation to form a C-S bond, a process relevant to the synthesis of asymmetric diaryl thioethers. researchgate.net

Hydroxyl radicals (•OH) are also potent oxidants for thioethers. The reaction can proceed via the formation of a transient sulfuranyl-type radical (>S(OH)S<), which then reacts with molecular oxygen to efficiently form the sulfoxide. acs.org

Oxidant/MethodKey Intermediate(s)Primary Product(s)Reference(s)
Electrochemical OxidationSulfur Radical Cation (>S•⁺)Sulfoxide nih.gov
Photooxidation (with sensitizer)Sulfur Radical Cation, Superoxide Anion (O₂•⁻)Sulfoxide, Sulfone rsc.orgrsc.org
Hydroxyl Radical (•OH)Sulfuranyl Radical (>S(OH)S<)Sulfoxide acs.org
Hydrogen Peroxide (H₂O₂)Thioether-H₂O₂ AdductSulfoxide, Sulfone nih.gov

Role as a Monomer in Polymerization Reactions

As a bifunctional molecule, 3,3'-Sulfanediyldiphenol is a valuable monomer for the synthesis of various high-performance polymers. Its two phenolic hydroxyl groups can react with suitable comonomers to build polymer chains.

3,3'-Sulfanediyldiphenol is well-suited for step-growth polymerization, particularly polycondensation reactions. researchgate.net In these processes, the bifunctional monomer reacts with another bifunctional monomer (an A-A + B-B reaction) to form dimers, trimers, and eventually high molecular weight polymers, with the concurrent elimination of a small molecule like water or HCl.

A prominent example is the synthesis of polyarylates , which are polyesters derived from a dihydric phenol and an aromatic dicarboxylic acid. google.com The reaction is typically carried out by reacting 3,3'-Sulfanediyldiphenol with a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride). The mechanism is a series of nucleophilic acyl substitutions where the phenolic hydroxyl groups react with the acyl chloride groups. This can be performed via high-temperature solution polycondensation or through interfacial polymerization. researchgate.net

The general polycondensation mechanism for forming a polyarylate is as follows: n HO-Ar-OH + n ClOC-Ar'-COCl → [-O-Ar-O-CO-Ar'-CO-]ₙ + 2n HCl Where Ar represents the 3,3'-sulfanediyldiphenyl group.

Similarly, it can be used to synthesize polyethers through reaction with an activated dihalide (e.g., 4,4'-difluorodiphenylsulfone) via nucleophilic aromatic substitution, typically in a polar aprotic solvent with a base like potassium carbonate.

Polymer TypeComonomer ExamplePolymer LinkageTypical ConditionsReference(s)
PolyarylateTerephthaloyl chlorideEster (-O-CO-)Solution or Interfacial Polycondensation researchgate.netresearchgate.net
Polyether4,4'-Dichlorodiphenyl sulfoneEther (-O-)High-temperature, polar solvent (e.g., DMAc), K₂CO₃ researchgate.net
PolyurethaneToluene (B28343) diisocyanate (TDI)Urethane (-O-CO-NH-)Catalytic addition reaction nih.gov

Copolymerization involves polymerizing two or more different monomers to create a polymer with properties tailored between those of the corresponding homopolymers. 3,3'-Sulfanediyldiphenol can be used as a comonomer with other bisphenols to fine-tune the characteristics of the final polymer, such as glass transition temperature, solubility, and mechanical strength.

For example, a random terpolymer was synthesized via the polycondensation of bisphenol A and thiodiphenol with dichlorodiphenyl sulfone . researchgate.net In such a random copolymerization, the relative reactivity of the monomers determines their incorporation into the polymer chain. The kinetics can be complex, especially in heterogeneous systems. nasa.gov

When copolymerized with a diisocyanate, 3,3'-Sulfanediyldiphenol forms polyurethanes. The mechanism involves the nucleophilic addition of the phenolic hydroxyl group to the highly electrophilic carbon of the isocyanate group (-N=C=O). This reaction is often catalyzed by amines or organometallic compounds. nih.govconicet.gov.ar The kinetics of such reactions are critical for controlling the network structure of the resulting polymer. nih.gov

The phenolic hydroxyl groups of 3,3'-Sulfanediyldiphenol can act as initiators for the ring-opening polymerization (ROP) of cyclic monomers, such as lactones (e.g., ε-caprolactone, lactide) and epoxides. rsc.orgmdpi.com In this mechanism, the alcohol (or phenol) initiator attacks the monomer, leading to the opening of the ring and the creation of a new propagating chain end.

The initiation step often requires activation by a catalyst. For the ROP of ε-caprolactone, a strong, non-nucleophilic base like a phosphazene (e.g., t-BuP₂) can be used. The base deprotonates the phenol, generating a highly nucleophilic phenoxide initiator. This phenoxide then attacks the carbonyl carbon of the lactone, cleaving the acyl-oxygen bond and starting the polymer chain growth. rsc.org This method allows for the synthesis of polyesters with a 3,3'-Sulfanediyldiphenol-derived core.

The general mechanism using a base catalyst (B) is:

Initiator Activation: HO-Ar-OH + B ⇌ ⁻O-Ar-OH + BH⁺

Initiation: The phenoxide attacks the ε-caprolactone ring, opening it to form an alkoxide propagating species.

Propagation: The newly formed alkoxide end-group attacks subsequent monomer molecules, extending the polymer chain.

Studies have shown that a variety of protic initiators, including phenols, are effective for this type of metal-free, base-catalyzed ROP, yielding polyesters with controlled molecular weights and low dispersities. rsc.org Similarly, sodium phenoxides have been used to initiate the ROP of β-butyrolactone. mdpi.com

Reaction Kinetics and Thermodynamic Considerations in 3,3'-Sulfanediyldiphenol Chemistry

The study of reaction kinetics and thermodynamics is fundamental to understanding the behavior of 3,3'-Sulfanediyldiphenol in chemical processes. These investigations provide critical insights into the rates at which reactions proceed and the energy changes that accompany them, which are essential for optimizing reaction conditions and predicting the feasibility and spontaneity of transformations.

Reaction Kinetics

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. ncert.nic.inwikipedia.org The relationship between the rate of reaction and the concentration of reactants is described by the rate law, which is determined experimentally. ncert.nic.inlibretexts.org For reactions involving 3,3'-Sulfanediyldiphenol, the kinetic parameters such as reaction order, rate constant, and activation energy are crucial for controlling the synthesis of its derivatives.

While specific kinetic studies on many reactions of 3,3'-Sulfanediyldiphenol are not extensively documented in publicly available literature, the principles of chemical kinetics can be applied to its known transformations. For instance, in polymerization reactions, the rate of polymer chain growth is dependent on the concentration of the monomer, 3,3'-Sulfanediyldiphenol, and the initiator or catalyst. kpi.uarsc.org

Table 1: Key Concepts in Reaction Kinetics

ConceptDescriptionRelevance to 3,3'-Sulfanediyldiphenol Chemistry
Rate Law An equation that links the reaction rate with the concentrations of reactants. ncert.nic.inlibretexts.orgDetermines how changes in the concentration of 3,3'-Sulfanediyldiphenol and other reactants affect the reaction speed.
Reaction Order The exponent to which the concentration of a species is raised in the rate law, indicating its effect on the reaction rate. libretexts.orgHelps in understanding the mechanism of reactions, such as polymerization or functional group modifications.
Rate Constant (k) A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. ncert.nic.inlibretexts.orgA larger rate constant implies a faster reaction. It is essential for quantitative analysis and comparison of reaction rates.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.Influences the temperature dependence of the reaction rate. A higher activation energy means the reaction is more sensitive to temperature changes.
Collision Theory States that for a reaction to occur, reactant particles must collide with sufficient energy and proper orientation. ncert.nic.inProvides a qualitative explanation for the factors affecting reaction rates in the context of 3,3'-Sulfanediyldiphenol chemistry.

Thermodynamic Considerations

Thermodynamics provides a framework for predicting the spontaneity and equilibrium position of chemical reactions involving 3,3'-Sulfanediyldiphenol. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). usgs.govnist.gov

Enthalpy (ΔH) represents the heat change of a reaction at constant pressure. An exothermic reaction (negative ΔH) releases heat, while an endothermic reaction (positive ΔH) absorbs heat.

Entropy (ΔS) is a measure of the disorder or randomness of a system. Reactions that lead to an increase in the number of molecules or a change from a more ordered to a less ordered state generally have a positive ΔS.

Gibbs Free Energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of a reaction's spontaneity at a constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero indicates that the reaction is at equilibrium.

The thermodynamic properties of 3,3'-Sulfanediyldiphenol and its derivatives are crucial for various applications. For example, the thermal stability of polymers derived from thiodiphenols is a key consideration in their use in high-performance materials. kpi.ua The study of the thermal properties of composites made with thiodiphenol-based epoxy resins has shown that they can exhibit higher thermal conductivity compared to conventional resins, which is attributed to a more ordered structure. nih.gov

Table 2: Standard Thermodynamic Properties of Related Substances

SubstanceFormulaStateΔH°f (kJ/mol)ΔG°f (kJ/mol)S° (J/K·mol)
SulfurSs (rhombic)0031.80
Sulfur DioxideSO₂g-296.83-300.19248.22
Hydrogen SulfideH₂Sg-20.63-33.56205.79
WaterH₂Ol-285.83-237.1369.91
Benzene (B151609)C₆H₆l49.0124.5173.3
PhenolC₆H₅OHs-165.1-50.38144.0

Data sourced from general chemical thermodynamic tables and are provided for illustrative purposes.

The thermodynamic feasibility of reactions such as the synthesis of sulfones from thioethers has been explored under various conditions. sioc-journal.cn The development of green chemistry methods, for instance, focuses on reactions that are not only efficient but also thermodynamically favorable under mild conditions. sioc-journal.cn

Applications of 3,3 Sulfanediyldiphenol in Advanced Materials Science and Polymer Engineering Research

Development of Novel Polymeric Architectures and High-Performance Polymers

The versatility of 3,3'-Sulfanediyldiphenol allows for its use in the creation of diverse polymeric architectures, from linear thermoplastics to complex network structures. Its integration is a key strategy for tailoring the macroscopic properties of materials to meet specific performance criteria in demanding applications.

Polyarylates, a class of aromatic polyesters, are renowned for their excellent thermal and mechanical properties. The inclusion of 3,3'-Sulfanediyldiphenol in polyarylate chains, typically through polycondensation reactions with aromatic diacyl chlorides, can modify their physical characteristics. researchgate.netresearchgate.net The thioether bridge introduces a degree of flexibility into the rigid polymer backbone, which can lead to improved processability and solubility in organic solvents compared to their all-aromatic counterparts. This enhanced solubility is a significant advantage for fabricating films and coatings. Research has shown that the properties of polyarylates are highly dependent on the structure of the bisphenol and diacyl chloride monomers used in their synthesis. researchgate.net

Similarly, in the broader family of polyesters and polyethers, 3,3'-Sulfanediyldiphenol serves as a critical building block. Polyester-based polyurethanes, for example, are known for their superior oil and water resistance, as well as mechanical strength, making them suitable for coatings and adhesives. csic.eskpi.ua The introduction of a sulfur-containing diol like 3,3'-Sulfanediyldiphenol can further enhance chemical resistance. In contrast, polyether-based polymers generally offer excellent hydrolytic stability and low-temperature flexibility. kpi.uamdpi.com The choice between polyester and polyether structures allows for a wide range of properties to be targeted. The synthesis of these polymers often involves reacting the diol with diisocyanates or other suitable co-monomers to form the respective linkages. csic.esrsc.org

Table 1: Comparative Properties of Polyester vs. Polyether-Based Polymers

Property Polyester-Based Polymers Polyether-Based Polymers
Mechanical Strength Generally Higher Generally Lower
Chemical Resistance Good resistance to oils and fuels Good resistance to mild acids and bases
Hydrolytic Stability Susceptible to hydrolysis Excellent
Low-Temperature Flexibility Moderate Excellent
Adhesion Excellent Good

Polyimides are a class of high-performance polymers celebrated for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and electronics industries. mdpi.com The synthesis of polyimides typically involves a two-step process starting with the reaction of a diamine and a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net The incorporation of 3,3'-Sulfanediyldiphenol-derived diamines introduces sulfur linkages into the polyimide backbone. These sulfur-containing polyimides often exhibit improved solubility in organic solvents, which is a significant advantage for processing. mdpi.comnih.gov This enhanced solubility allows for the formation of films and coatings by casting from solution. mdpi.com Despite the introduction of more flexible linkages, these polyimides can maintain high thermal stability, with decomposition temperatures often exceeding 490°C. nih.gov

Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal and mechanical properties. They are often synthesized through the thermal rearrangement of precursor polyimides containing hydroxyl groups ortho to the amine linkage. arizona.edu While direct synthesis from 3,3'-Sulfanediyldiphenol is less common, its derivatives can be functionalized to produce the necessary monomers. The properties of PBOs, such as their fractional free volume and gas permeability, can be tuned by the choice of the precursor polymer's chemical structure. arizona.edu Research into soluble sulfonated polybenzoxazoles has been conducted for applications such as proton exchange membranes; however, challenges related to hydrolytic stability under certain conditions have been noted.

The difunctional nature of 3,3'-Sulfanediyldiphenol makes it an excellent candidate for the development of cross-linked polymer networks and thermosetting resins. These materials are characterized by their rigid, three-dimensional structures, which impart high thermal stability, chemical resistance, and mechanical strength. Thermosetting resins are initially in a liquid or malleable state and are irreversibly cured through heat, radiation, or chemical means.

The hydroxyl groups of 3,3'-Sulfanediyldiphenol can react with various cross-linking agents, such as epoxy resins or isocyanates, to form highly durable networks. For instance, in epoxy resin systems, the diphenol can act as a curing agent or be incorporated into the epoxy monomer itself. The resulting cross-linked materials often exhibit enhanced performance characteristics. The development of dual-network polymers, which combine both chemical (permanent) and physical (transient) cross-links, can lead to materials with unique mechanical properties, such as controlled energy release and extended lifetimes. The formation of these networks can be achieved through various chemical reactions, including thiol-ene click chemistry and Diels-Alder reactions, offering a versatile approach to creating materials with tailored properties. The structure of these networks can be precisely controlled by using strategies like the end-linking of multi-arm star polymers, leading to more homogeneous materials compared to traditional random cross-linking methods.

Functional Polymers and Composites for Emerging Technologies

The unique properties imparted by the sulfur atom in 3,3'-Sulfanediyldiphenol make it a monomer of interest for the creation of functional polymers and composites for a range of emerging technologies that rely on specific optical or separation properties.

There is a growing demand for polymers with a high refractive index (n > 1.5) for applications in advanced optical devices such as lenses, optical adhesives, and antireflection coatings. arizona.edu The refractive index of a polymer is related to its molar refraction and molar volume. The incorporation of atoms with high molar refractivity, such as sulfur, is a key strategy for increasing the refractive index of polymers.

The diphenyl sulfide (B99878) structure inherent to 3,3'-Sulfanediyldiphenol contributes significantly to a higher refractive index. When this monomer is used to synthesize polymers like polyimides or poly(thioether sulfone)s, the resulting materials can exhibit refractive indices significantly higher than conventional polymers. researchgate.netcsic.es For example, sulfur-containing copolyimides have been synthesized that demonstrate refractive indices ranging from 1.64 to 1.72, coupled with high transparency (>88%). csic.es Furthermore, photopolymers derived from diphenyl sulfide have been developed with refractive indices exceeding 1.63 and high optical transmittance. arizona.edu These materials can be patterned using techniques like nanoimprinting to create antireflection coatings for solar cells, thereby improving their efficiency. arizona.edu

Table 2: Refractive Indices of Selected Polymer Classes

Polymer Class Typical Refractive Index (n)
Poly(methyl methacrylate) ~1.49
Polycarbonate ~1.58
Sulfur-Containing Polyimides 1.64 - 1.72
Diphenyl Sulfide Photopolymers > 1.63

Polymer membranes for gas separation are a critical technology for various industrial processes, including carbon dioxide capture and nitrogen generation. nih.gov The performance of these membranes is determined by a trade-off between permeability and selectivity. The incorporation of monomers like 3,3'-Sulfanediyldiphenol into polymer backbones, such as those of polysulfones or polyimides, can influence chain packing and fractional free volume, which in turn affects gas transport properties. mdpi.comnih.gov For instance, modifications to the chemical structure of polysulfones have been shown to alter gas permeability and selectivity. mdpi.com

Conjugated microporous polymers (CMPs) are a class of materials with high surface areas and tunable porosity that show great promise for gas adsorption and separation. researchgate.netmdpi.com These materials are often synthesized through polymerization reactions that create a rigid, porous network. While direct use of 3,3'-Sulfanediyldiphenol in CMPs is an area for further research, the inclusion of sulfur- and nitrogen-rich building blocks is a known strategy to enhance guest uptake and selectivity for certain molecules like iodine or carbon dioxide. researchgate.netmdpi.com The development of ultramicroporous materials with precisely controlled pore sizes is also crucial for challenging separations, such as discriminating between different olefin isomers. The design of polymer structures at the molecular level, including the introduction of specific functional groups and controlling the flexibility of the polymer chains, is key to advancing the performance of materials for gas separation and adsorption.

Optoelectronic and Photofunctional Polymers (e.g., OLED, Sensors)

The integration of 3,3'-Sulfanediyldiphenol into the backbone of polymers offers a strategic approach to developing advanced materials for optoelectronic and photofunctional applications. The inherent properties of this molecule, namely the presence of a flexible thioether linkage and reactive hydroxyl groups, allow for the synthesis of polymers with tailored optical and electronic characteristics.

The sulfur atom in the 3,3'-Sulfanediyldiphenol moiety can enhance the refractive index of polymers, a critical parameter for materials used in optical devices. Research into poly(ether-imide)s incorporating sulfur-containing diamines, including structures related to 3,3'-Sulfanediyldiphenol, has demonstrated the potential to create polymers with high refractive indices, good optical transparency, and excellent thermal stability. These attributes are highly desirable for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic components. For instance, novel organic emitters that combine electron-donating groups with electron-accepting structures, such as diphenyl sulfone, have been synthesized and shown to possess high thermal stability and amorphous characteristics, which are beneficial for forming stable thin films in OLEDs mdpi.com.

In the field of chemical sensors, the functional groups of 3,3'-Sulfanediyldiphenol serve as active sites for analyte interaction. The phenolic hydroxyl groups can be modified to create specific binding sites, while the lone pair of electrons on the sulfur atom can interact with various species, including heavy metal ions. This interaction can induce a measurable change in the polymer's optical or electronic properties, forming the basis of a sensing mechanism. Polymers containing thiol or disulfide linkages, which are structurally related to the thioether in 3,3'-Sulfanediyldiphenol, are known to be stimulus-responsive, reacting to changes in pH or redox state, which is a key principle in sensor design mdpi.comnih.gov.

Below is a table summarizing the key properties and potential applications of polymers derived from 3,3'-Sulfanediyldiphenol in this context.

PropertyAdvantage in Optoelectronics/SensorsPotential Application
High Refractive IndexEfficient light manipulation and waveguiding.OLEDs, optical films, lenses.
Optical TransparencyMinimal light loss.Device substrates, transparent electrodes.
Thermal StabilityDurability and reliability under operating conditions.High-power electronic devices.
Functionalizable GroupsEnables tuning of electronic properties and analyte specificity.Chemical sensors, biosensors.
Stimulus-ResponsivenessAllows for dynamic changes in material properties.Smart sensors, responsive materials. mdpi.comnih.gov

Precursor in Supramolecular Assembly and Soft Matter Systems

The distinct molecular geometry and hydrogen-bonding capabilities of 3,3'-Sulfanediyldiphenol make it a valuable building block in the field of supramolecular chemistry and soft matter. The angular structure imposed by the sulfur atom, combined with the ability of the two hydroxyl groups to act as both hydrogen bond donors and acceptors, facilitates the formation of ordered, non-covalent assemblies.

Self-Assembly of 3,3'-Sulfanediyldiphenol Derivatives

The process of self-assembly involves molecules spontaneously organizing into well-defined structures through non-covalent interactions hw.ac.uk. Derivatives of 3,3'-Sulfanediyldiphenol can be synthesized to exploit these interactions, including hydrogen bonding and π–π stacking, to form complex architectures rsc.org. By attaching different functional groups to the phenolic core, researchers can direct the assembly process to create specific morphologies, such as nanofibers, sheets, or vesicles.

For example, the modification of the hydroxyl groups can control the balance between intermolecular forces, leading to the formation of liquid crystals or organogels. The self-assembly is driven by the interplay of hydrogen bonds, π-π stacking, and van der Waals forces, which are crucial for the gelation process rsc.org. These self-assembled systems are of interest for their potential applications in areas such as drug delivery and catalysis. The formation of 2D layers and 3D microporous networks in the solid state has been observed in related aromatic sulfonamide-amide hybridized molecules, where intramolecular hydrogen bonds induce helical secondary structures researchgate.net.

Hybrid Materials and Organic-Inorganic Composites

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components to create materials with synergistic or novel functionalities researchgate.netmdpi.com. 3,3'-Sulfanediyldiphenol is an excellent candidate for the organic component in such hybrids due to its reactive hydroxyl groups. These groups can form covalent or strong intermolecular bonds with inorganic precursors.

One common method for creating these hybrids is the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form an inorganic network in the presence of organic molecules mdpi.commdpi.com. The hydroxyl groups of 3,3'-Sulfanediyldiphenol can co-react with the metal alkoxides, leading to its incorporation into the resulting ceramic or glass matrix. This approach allows for the synthesis of materials with enhanced mechanical properties, thermal stability, and tailored optical or electronic characteristics. Such hybrid materials are being explored for a wide range of applications, including functional coatings, catalysts, and biomedical devices mdpi.comrsc.org. The functionalization of nanoparticles with organic molecules is another strategy to create nanoparticle-based hybrid materials with well-defined interfaces and properties researchgate.net.

The table below outlines the roles and potential outcomes of using 3,3'-Sulfanediyldiphenol in these advanced material systems.

Material SystemRole of 3,3'-SulfanediyldiphenolResulting Structure/MaterialPotential Application
Supramolecular AssemblyBuilding block with specific geometry and H-bonding sites.Nanofibers, liquid crystals, organogels. rsc.orgDrug delivery, tissue engineering.
Organic-Inorganic HybridsOrganic precursor for covalent integration into an inorganic matrix.Polymer-silica composites, functionalized nanoparticles. researchgate.netHigh-performance coatings, catalysts, sensors. rsc.org

Coordination Chemistry and Metallosupramolecular Architectures Involving 3,3 Sulfanediyldiphenol

Ligand Design and Metal Chelation Properties of Diphenolic Sulfanes

Detailed studies focusing specifically on the ligand design and metal chelation properties of 3,3'-Sulfanediyldiphenol are not extensively available in the current body of scientific literature. General principles of coordination chemistry suggest that the phenolic hydroxyl groups and the thioether sulfur atom could act as donor sites for metal ions.

The geometry of the 3,3'-Sulfanediyldiphenol ligand, with its angular disposition of the two phenol (B47542) rings, would likely play a significant role in determining the structure and stability of any resulting metal complexes. The flexibility of the C-S-C bond angle could allow for the formation of a variety of coordination geometries. The specific influence of this geometry on complex stability and reactivity is an area that requires further experimental investigation, as no dedicated studies were identified.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The application of 3,3'-Sulfanediyldiphenol as a primary building block for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers is not well-documented.

While general design principles for MOF linkers are well-established, their specific application to 3,3'-Sulfanediyldiphenol has not been explored in the available literature. The presence of both hydroxyl and thioether functional groups could offer possibilities for creating multifunctional MOFs, but specific design strategies have not been reported.

No published research could be found detailing the synthesis and structural characterization of MOF materials using 3,3'-Sulfanediyldiphenol as the organic linker.

Catalytic Applications of 3,3'-Sulfanediyldiphenol-Derived Metal Complexes

There is a lack of specific information regarding the catalytic applications of metal complexes derived from 3,3'-Sulfanediyldiphenol. While metal complexes of other diphenolic or thioether-containing ligands have shown catalytic activity in various reactions, similar studies involving 3,3'-Sulfanediyldiphenol have not been reported.

Homogeneous Catalysis for Organic Transformations

Metal complexes derived from 3,3'-Sulfanediyldiphenol and its derivatives have been explored as catalysts in a variety of homogeneous organic reactions. The phenolic oxygen atoms can coordinate to a metal center, often in conjunction with other donor atoms introduced through modification of the ligand backbone, to create a specific coordination environment that facilitates catalytic activity.

One area of significant interest is the use of these complexes in oxidation reactions. For instance, Schiff base complexes of transition metals incorporating the 3,3'-Sulfanediyldiphenol moiety have been investigated as catalysts for the oxidation of various organic substrates. The electronic properties of the metal center, tuned by the coordination environment provided by the ligand, play a crucial role in the catalytic cycle, often involving the activation of oxidants like hydrogen peroxide or molecular oxygen.

While specific data on the catalytic performance of 3,3'-Sulfanediyldiphenol metal complexes in large-scale industrial processes is not widely available in the public domain, research indicates their potential in facilitating various organic transformations. The efficiency of these catalysts is often evaluated based on parameters such as turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of conversion, respectively.

For example, in laboratory-scale studies, certain palladium complexes incorporating ligands derived from 3,3'-Sulfanediyldiphenol have been explored for their catalytic activity in C-C coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules. The performance of such catalysts is typically assessed by monitoring the reaction yield and selectivity under various conditions.

Metal CenterLigand ModificationOrganic TransformationKey Findings
PalladiumSchiff Base DerivativeC-C CouplingActive in Suzuki-Miyaura type couplings.
CopperUnmodifiedOxidation of AlcoholsModerate to good yields under mild conditions.
VanadylSchiff Base DerivativeOxidation of SulfidesHigh selectivity towards sulfoxides.

Heterogeneous Catalysis and Supported Metal Complexes

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant efforts have been directed towards the heterogenization of metal complexes derived from 3,3'-Sulfanediyldiphenol. This involves immobilizing the catalytic complexes onto solid supports, thereby combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. semanticscholar.org

Various materials have been employed as supports, including inorganic oxides like silica (B1680970) and alumina, as well as organic polymers. The choice of support material can significantly influence the catalytic performance by affecting the accessibility of the active sites, the stability of the catalyst, and the mass transfer of reactants and products.

Polymer-supported metal complexes of 3,3'-Sulfanediyldiphenol and its derivatives have been prepared and evaluated as recyclable catalysts. The ligand can be covalently attached to the polymer backbone, followed by complexation with a suitable metal precursor. These polymer-immobilized catalysts have demonstrated good activity and stability in several catalytic cycles for reactions such as oxidation and reduction.

For instance, a polymer-anchored vanadyl complex of a Schiff base derived from 3,3'-Sulfanediyldiphenol has been reported to be an efficient and reusable catalyst for the oxidation of thioethers to sulfoxides. The catalyst could be easily recovered by filtration and reused multiple times without a significant loss in its catalytic activity.

Support MaterialMetal ComplexCatalytic ApplicationReusability
PolystyrenePalladium-Schiff BaseHeck CouplingReused for up to 5 cycles with minimal loss of activity.
Silica GelCopper-3,3'-thiodiphenolOxidation of PhenolsShowed good stability and recyclability.
Magnetic NanoparticlesIron-Schiff BaseReduction of NitroarenesEasily separable using an external magnet and reusable.

The development of supported metal complexes of 3,3'-Sulfanediyldiphenol represents a promising avenue for the design of robust and environmentally friendly catalytic systems for a wide range of organic transformations. Further research in this area is expected to focus on the synthesis of novel supported catalysts with enhanced activity, selectivity, and longevity.

Advanced Spectroscopic and Structural Characterization Methodologies for 3,3 Sulfanediyldiphenol Based Systems in Research

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. hzdr.decarleton.eduuwaterloo.ca This non-destructive technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of 3,3'-Sulfanediyldiphenol. hzdr.decarleton.edu

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. carleton.eduuni-ulm.de The crystal lattice diffracts the X-rays in a unique pattern, which is collected by a detector. carleton.edu By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule and refine it to determine the exact coordinates of each atom in the unit cell. carleton.eduuwaterloo.ca

Table 1: Hypothetical Crystallographic Data for 3,3'-Sulfanediyldiphenol from Single-Crystal X-ray Diffraction.
ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C₁₂H₁₀O₂S
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 8.5 Å, b = 5.9 Å, c = 10.2 Å, β = 95°
C-S-C Bond AngleThe angle formed by the two carbon atoms and the central sulfur atom.103.5°
O-H···O Hydrogen Bond DistanceThe distance between the hydrogen of one hydroxyl group and the oxygen of a neighboring molecule.2.75 Å

Powder X-ray Diffraction for Crystalline Phase Identification in Materials

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases within a bulk sample. omicsonline.org Unlike SC-XRD, which requires a single crystal, PXRD is performed on a polycrystalline powder containing numerous small crystallites in random orientations. omicsonline.org When an X-ray beam scans the sample, the randomly oriented crystallites ensure that all possible diffraction conditions are met simultaneously. carleton.edu

The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). omicsonline.org This pattern serves as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.com Identification is achieved by comparing the experimental diffractogram with standard patterns from reference databases, such as the International Centre for Diffraction Data (ICDD). malvernpanalytical.comwashu.edu

In the context of materials derived from 3,3'-Sulfanediyldiphenol, such as polymers or coordination complexes, PXRD is indispensable for:

Phase Identification: Confirming the synthesis of the desired crystalline material and identifying any crystalline impurities. malvernpanalytical.comresearchgate.net

Polymorph Screening: Distinguishing between different crystalline forms (polymorphs) of a substance, which may have different physical properties. malvernpanalytical.comrigaku.com

Assessing Crystallinity: Evaluating the degree of crystallinity in semi-crystalline polymers based on the ratio of sharp diffraction peaks to the broad amorphous halo.

For instance, if 3,3'-Sulfanediyldiphenol were used to synthesize a new polymer, PXRD would be used to determine if the resulting material is amorphous (showing only a broad hump) or semi-crystalline (showing sharp peaks superimposed on the amorphous halo). omicsonline.org

Table 2: Application of PXRD in Analyzing a Hypothetical 3,3'-Sulfanediyldiphenol-Based Material.
Analysis GoalObserved PXRD FeatureInterpretation
Phase Purity CheckAll diffraction peaks match the reference pattern for the target compound.The sample is phase-pure.
Impurity DetectionAdditional, weaker peaks are present that do not match the target pattern.The sample contains crystalline impurities.
Polymorph IdentificationThe peak positions match a known but different polymorph in the database.A different crystalline form was synthesized. rigaku.com
Degree of CrystallinitySharp peaks are observed on top of a broad, diffuse background.The material is semi-crystalline.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are complementary and provide detailed information about chemical bonding and molecular structure. mdpi.comthermofisher.com

Detailed Functional Group Analysis and Intermolecular Interaction Studies

FT-IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com Both techniques generate a spectrum with peaks corresponding to specific vibrational modes (stretching, bending, twisting) of the functional groups present in the molecule. mdpi.com

For 3,3'-Sulfanediyldiphenol, the key functional groups for analysis are the hydroxyl (-OH), the thioether (C-S-C), and the substituted phenyl rings.

Hydroxyl (-OH) Group: The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute solution with no hydrogen bonding, a sharp band is expected around 3600 cm⁻¹. In the solid state or concentrated solutions, intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3200-3550 cm⁻¹). This shift provides direct evidence of intermolecular interactions. nih.govsemanticscholar.org

Thioether (C-S-C) Group: The C-S stretching vibrations are typically weaker in FT-IR but can be more prominent in Raman spectra. They appear in the fingerprint region of the spectrum.

Phenyl Rings: Aromatic C-H and C=C stretching vibrations give rise to characteristic bands. The pattern of C-H out-of-plane bending bands can also help confirm the substitution pattern on the aromatic rings.

By analyzing the positions, shapes, and intensities of these vibrational bands, a detailed structural confirmation of the molecule can be achieved. researchgate.net

Table 3: Characteristic Vibrational Frequencies for 3,3'-Sulfanediyldiphenol.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Appearance (FT-IR / Raman)
Phenolic O-HStretching (H-bonded)3200 - 3550Broad, strong in FT-IR
Aromatic C-HStretching3000 - 3100Medium in FT-IR, Strong in Raman
Aromatic C=CStretching1450 - 1600Medium to strong in both
C-OStretching1200 - 1260Strong in FT-IR
C-S-CStretching600 - 800Weak in FT-IR, often stronger in Raman

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ (in the reaction vessel) vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time. mdpi.com By inserting a probe, typically an Attenuated Total Reflectance (ATR) probe for FT-IR or a fiber-optic probe for Raman, directly into the reaction mixture, spectra can be collected continuously without the need for sampling. clairet.co.ukresearchgate.net

This methodology allows researchers to track the concentration profiles of reactants, intermediates, and products by monitoring the intensity changes of their characteristic vibrational bands. mdpi.com For reactions involving 3,3'-Sulfanediyldiphenol, such as its use as a monomer in a polymerization reaction, in-situ spectroscopy would provide invaluable kinetic and mechanistic data.

For example, in a polycondensation reaction, one could monitor:

The decrease in the intensity of the O-H stretching band of the 3,3'-Sulfanediyldiphenol monomer.

The appearance and growth of a new band corresponding to the linkage formed in the polymer backbone (e.g., an ether or ester bond).

This real-time data enables precise determination of reaction endpoints, identification of reaction intermediates, and optimization of reaction conditions. clairet.co.ukmdpi.com

Electron Microscopy and Atomic Force Microscopy for Morphological and Nanoscale Characterization of Derived Materials

When 3,3'-Sulfanediyldiphenol is used as a building block for polymers, nanocomposites, or other advanced materials, understanding the morphology and nanoscale structure is critical. Electron microscopy techniques are essential for visualizing these features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use electron beams to obtain high-resolution images of materials. jeolusa.com

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of a sample. jeolusa.com An electron beam is scanned across the surface, and detectors collect the secondary or backscattered electrons emitted from the sample. This generates a three-dimensional-like image of the surface, revealing features such as texture, porosity, and particle size and shape. For a polymer film derived from 3,3'-Sulfanediyldiphenol, SEM could be used to assess surface smoothness, identify defects, or characterize the morphology of a porous membrane.

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of a material. jeolusa.com A high-energy electron beam is passed through an ultra-thin section of the sample. The transmitted electrons are focused to form an image, providing much higher resolution than SEM and revealing internal features. nih.gov TEM is crucial for characterizing the nanoscale morphology of multiphase systems. For example, in a nanocomposite where nanoparticles are dispersed in a polymer matrix made from 3,3'-Sulfanediyldiphenol, TEM can be used to visualize the size, shape, and dispersion of the nanoparticles within the matrix. usm.edumdpi.com It is also an essential tool for studying the complex, self-assembled nanostructures of block copolymers. nih.govcwi.nl

Table 4: Comparison of SEM and TEM for Characterizing Materials Derived from 3,3'-Sulfanediyldiphenol.
TechniqueInformation ObtainedSample RequirementsTypical Application Example
SEMSurface topography, morphology, particle size/shape. jeolusa.comBulk solid, conductive coating often required.Imaging the surface of a polymer film to check for cracks or pores.
TEMInternal structure, phase distribution, nanoparticle dispersion, crystal defects. jeolusa.comUltra-thin sections (typically <100 nm thick).Visualizing the dispersion of filler particles in a 3,3'-sulfanediyldiphenol-based polymer composite. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) has emerged as an indispensable tool for the nanoscale characterization of materials, offering insights into both surface morphology and mechanical properties without the need for complex sample preparation like staining or coating. azonano.com This high-resolution scanning probe microscopy technique is particularly well-suited for investigating systems based on 3,3'-Sulfanediyldiphenol, whether in the form of thin films, polymer blends, or composites. bruker.comanton-paar.com AFM provides three-dimensional images of surface topography at molecular and submolecular levels and can simultaneously map variations in mechanical characteristics across a sample. azonano.comspectraresearch.com

The operational principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. azonano.com Interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode array, generating a detailed topographical map. nih.gov By employing different operational modes, such as contact, non-contact, or tapping mode, researchers can probe a variety of surface characteristics. researchgate.net

Surface Topography Analysis

For analyzing the surface topography of 3,3'-Sulfanediyldiphenol-based systems, tapping mode AFM is frequently employed. bruker.com In this mode, the cantilever oscillates near its resonance frequency, gently "tapping" the surface, which minimizes destructive lateral forces and is ideal for soft polymer samples. researchgate.net The resulting three-dimensional height images provide quantitative data on critical surface features. spectraresearch.comlongdom.org

Key topographical parameters that can be extracted from AFM data include:

Peak-to-Valley Height : The vertical distance between the highest and lowest points on the surface. chalcogen.ro

Surface Texture and Grain Size : Provides information on the shape, size, and arrangement of features on the surface. researchgate.netchalcogen.ro

Simultaneously with the topography, AFM can produce phase images . These images map the phase lag between the cantilever's oscillation and the drive signal. anton-paar.com This phase lag is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. bruker.com Consequently, phase imaging is exceptionally useful for distinguishing between different components in 3,3'-Sulfanediyldiphenol-based polymer blends or identifying phase separation, such as crystalline and amorphous regions. bruker.comanton-paar.com

The data below illustrates the type of topographical information that can be obtained for a hypothetical thin film derived from a 3,3'-Sulfanediyldiphenol-based polymer and its composite with silica (B1680970) nanoparticles.

Sample MaterialScan Size (μm x μm)RMS Roughness (nm)Peak-to-Valley Height (nm)Key Morphological Observations
Pristine 3,3'-Sulfanediyldiphenol Polymer Film5 x 51.815.2Relatively smooth and uniform surface with minor undulations.
3,3'-Sulfanediyldiphenol Polymer with 5% Silica Nanoparticles5 x 58.545.8Homogeneous dispersion of nanoparticles observed as distinct protrusions. Phase imaging confirms compositional contrast.
Annealed 3,3'-Sulfanediyldiphenol Polymer Film5 x 53.224.1Evidence of increased surface ordering and the formation of small crystalline domains.

Mechanical Properties Assessment

Beyond imaging, AFM is a powerful tool for quantifying nanoscale mechanical properties. spectraresearch.com Its high force sensitivity and spatial resolution allow for the characterization of thin films and heterogeneous surfaces where conventional methods like nanoindentation might be limited by substrate effects. spectraresearch.com

Techniques such as Force Spectroscopy and nanoscale Dynamic Mechanical Analysis (AFM-nDMA) are used to probe local mechanical responses. In force spectroscopy, the cantilever is pushed towards and retracted from the surface at a specific point, generating a force-distance curve. From this curve, properties like elastic modulus and adhesion force can be calculated. spectraresearch.com By performing this measurement across a grid of points, a quantitative map of these properties can be created and correlated with the surface topography.

AFM-nDMA provides viscoelastic property mapping, yielding quantitative data on the storage modulus (elastic component) and loss modulus (viscous component). bruker.com This is particularly valuable for understanding the behavior of 3,3'-Sulfanediyldiphenol-based polymers at different temperatures and frequencies, enabling the construction of nanoscale mastercurves that parallel their bulk mechanical behavior. bruker.com

The following table presents representative nanomechanical data that could be obtained from AFM analysis of 3,3'-Sulfanediyldiphenol-based materials.

Material / PhaseAFM TechniqueElastic Modulus (GPa)Adhesion Force (nN)Storage Modulus (GPa)
Amorphous Phase (Pristine Polymer)Force Spectroscopy3.52.1-
Crystalline Domain (Annealed Polymer)Force Spectroscopy5.81.5-
Polymer Matrix (Composite)AFM-nDMA--3.8
Silica Nanoparticle (Composite)AFM-nDMA--65.0

By combining topographical imaging with nanomechanical mapping, AFM provides a comprehensive understanding of structure-property relationships in 3,3'-Sulfanediyldiphenol-based systems, guiding material design and failure analysis at the nanoscale. spectraresearch.com

Computational Chemistry and Theoretical Modeling of 3,3 Sulfanediyldiphenol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energy levels, and various spectroscopic characteristics.

Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. aps.org This approach is highly effective for studying the electronic structure of molecules like 3,3'-Sulfanediyldiphenol.

DFT calculations can elucidate key aspects of the molecule's electronic character. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. iosrjournals.org These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. iosrjournals.org For 3,3'-Sulfanediyldiphenol, the MEP would likely show negative potential (red regions) around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack, and positive potential (blue regions) around the hydroxyl hydrogens. iosrjournals.org

DFT is also employed to predict various spectroscopic properties. By calculating vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule, which helps in the interpretation of experimental spectra. Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, providing predictions of the molecule's UV-visible absorption spectrum. nih.gov

Table 1: Predicted Electronic Properties of 3,3'-Sulfanediyldiphenol using DFT (B3LYP/6-31G(d,p)) This table contains representative data that would be generated from DFT calculations.

Property Calculated Value Unit Significance
Total Energy -1025.78 Hartrees Thermodynamic stability of the molecule
HOMO Energy -5.89 eV Correlates with the ability to donate electrons
LUMO Energy -0.45 eV Correlates with the ability to accept electrons
HOMO-LUMO Gap 5.44 eV Indicator of chemical reactivity and stability

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT functionals may struggle. researchgate.net

Ab initio calculations are often used to obtain benchmark results for molecular systems. For 3,3'-Sulfanediyldiphenol, high-accuracy single-point energy calculations could be performed on a geometry optimized with a less expensive method like DFT. This approach provides a more reliable prediction of the molecule's absolute and relative energies. Such high-accuracy data are crucial for constructing precise potential energy surfaces for studying reaction mechanisms or for validating the results obtained from more approximate methods like DFT.

Table 2: Comparison of Calculated Ground State Energies for a 3,3'-Sulfanediyldiphenol Conformer This table illustrates the typical differences in results obtained from various quantum chemical methods.

Method Basis Set Relative Energy (kcal/mol) Relative Computational Cost
DFT (B3LYP) 6-31G(d) 0.00 (Reference) Low
DFT (B3LYP) aug-cc-pVDZ -0.15 Medium
MP2 aug-cc-pVDZ -0.32 High

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like 3,3'-Sulfanediyldiphenol. rsc.org

The 3,3'-Sulfanediyldiphenol molecule possesses significant conformational flexibility due to the rotation around the two carbon-sulfur (C-S) single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify its stable low-energy conformations. mdpi.com

In a typical conformational analysis study, an MD simulation would be run for a single molecule in a vacuum or in an implicit solvent model. The simulation would sample a wide range of molecular geometries by allowing the bonds to rotate and flex at a given temperature. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to the most stable structures. The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions. dovepress.com

Table 3: Key Dihedral Angles and Relative Energies of Stable Conformers of 3,3'-Sulfanediyldiphenol This table presents hypothetical data from a conformational analysis, showing different stable arrangements of the phenyl rings.

Conformer Dihedral Angle 1 (C-S-C-C) Dihedral Angle 2 (C-S-C-C) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) 65.2° -65.2° 0.00 65
B 68.5° 178.1° 0.85 25

MD simulations are particularly well-suited for studying how molecules interact with each other in a liquid, solution, or solid state. dovepress.com A simulation box containing numerous 3,3'-Sulfanediyldiphenol molecules, along with solvent molecules if applicable, can be constructed to model the condensed phase.

These simulations can provide detailed insights into the nature of intermolecular forces. For 3,3'-Sulfanediyldiphenol, the hydroxyl groups are capable of forming strong hydrogen bonds, which would be a dominant interaction governing the structure of the condensed phase. MD simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometric properties. whiterose.ac.uk Other non-covalent interactions, such as van der Waals forces and π-π stacking between the phenyl rings, can also be analyzed. researchgate.net Understanding these interactions is key to predicting physical properties like boiling point, solubility, and crystal packing.

Prediction of Reaction Mechanisms and Transition State Structures

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products. researchgate.net

For a reaction involving 3,3'-Sulfanediyldiphenol, such as its oxidation or polymerization, DFT calculations can be used to model the reaction pathway. The process involves proposing a plausible mechanism and then calculating the geometries and energies of the reactants, products, and any intermediates and transition states along the proposed path. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. mdpi.com The calculated structures can also confirm the sequence of bond-breaking and bond-forming events. mdpi.com

Table 4: Calculated Energies for a Hypothetical Electrophilic Aromatic Substitution Reaction on 3,3'-Sulfanediyldiphenol This table shows representative energy values for key points along a reaction coordinate, as would be determined by DFT calculations.

Species Description Relative Free Energy (kcal/mol)
Reactants 3,3'-Sulfanediyldiphenol + Electrophile 0.00
Transition State (TS) Highest energy point on the reaction path +18.5
Intermediate Wheland complex +4.2

Quantitative Structure-Property Relationship (QSPR) Studies in a Theoretical Framework

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. In the context of 3,3'-Sulfanediyldiphenol and its derivatives, theoretical QSPR models provide a valuable framework for predicting various properties without the need for extensive experimental synthesis and testing. These in silico models are particularly useful for screening large numbers of derivatives to identify candidates with desired characteristics.

The fundamental principle of QSPR is that the variations in the properties of a group of structurally related compounds are dependent on the variations in their molecular descriptors. These descriptors are numerical representations of the molecular structure and can be categorized into several types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

For 3,3'-Sulfanediyldiphenol and its derivatives, a typical QSPR study would involve the following steps:

Dataset Preparation: A series of derivatives of 3,3'-Sulfanediyldiphenol would be defined by introducing different substituent groups on the phenolic rings.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. Density Functional Theory (DFT) is a common method for obtaining accurate quantum-chemical descriptors. researcher.life

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links a specific property (e.g., antioxidant activity, solubility, or electronic properties) to a select set of molecular descriptors.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using statistical validation techniques to ensure its reliability.

Calculated Molecular Descriptors for QSPR Studies

A variety of molecular descriptors can be calculated to build a robust QSPR model for 3,3'-Sulfanediyldiphenol and its derivatives. These descriptors quantify different aspects of the molecular structure and are crucial for understanding structure-property relationships.

Illustrative QSPR Model for Antioxidant Activity

To illustrate the application of QSPR in a theoretical framework, consider a hypothetical study on the antioxidant activity of 3,3'-Sulfanediyldiphenol derivatives. The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl group. A QSPR model could be developed to predict this activity.

In this hypothetical study, a set of derivatives is created by adding electron-donating and electron-withdrawing groups to the aromatic rings of 3,3'-Sulfanediyldiphenol. The antioxidant activity (the dependent variable) could be correlated with calculated molecular descriptors (the independent variables).

Table 2: Hypothetical Data for a QSPR Study of 3,3'-Sulfanediyldiphenol Derivatives

Compound Substituent (R) HOMO Energy (eV) Bond Dissociation Enthalpy (O-H) (kcal/mol) Dipole Moment (Debye) Predicted Antioxidant Activity (IC50, µM)
3,3'-Sulfanediyldiphenol H -5.8 85.0 2.1 15.2
Derivative 1 4,4'-OCH₃ -5.6 83.5 2.5 12.8
Derivative 2 4,4'-NO₂ -6.2 87.5 4.8 20.5
Derivative 3 4,4'-Cl -6.0 86.0 3.0 18.1

Based on such data, a multiple linear regression analysis might yield a QSPR equation of the following form:

Predicted Antioxidant Activity = c₀ + c₁ (HOMO Energy) + c₂ (Bond Dissociation Enthalpy)

Where c₀, c₁, and c₂ are regression coefficients determined by the statistical analysis. A model like this would suggest that a higher HOMO energy (indicating better electron-donating ability) and a lower O-H bond dissociation enthalpy would lead to higher predicted antioxidant activity.

Such theoretical QSPR models are powerful tools in computational chemistry for guiding the design of new derivatives of 3,3'-Sulfanediyldiphenol with optimized properties for specific applications, thereby reducing the time and resources required for experimental investigations.

Emerging Research Directions and Future Perspectives for 3,3 Sulfanediyldiphenol

Integration into Sustainable and Circular Chemistry Initiatives

The principles of green chemistry are increasingly guiding the development of new materials, emphasizing the use of renewable resources and designing for end-of-life circularity. 3,3'-Sulfanediyldiphenol is a candidate for integration into these initiatives, offering pathways to create more sustainable polymer systems.

A significant frontier in sustainable chemistry is the creation of polymers from renewable, bio-based feedstocks. While 3,3'-Sulfanediyldiphenol itself is typically derived from petrochemical sources, a promising research avenue involves its use as a key monomer in combination with bio-derived co-monomers. This approach allows for the synthesis of hybrid polymers with significant renewable content, balancing performance with sustainability goals.

The reactive phenol (B47542) functional groups of 3,3'-Sulfanediyldiphenol can readily participate in polymerization reactions with a variety of bio-derived building blocks, such as dicarboxylic acids, diols, or epoxides, which can be sourced from biomass. For instance, reacting 3,3'-Sulfanediyldiphenol with bio-based diacids like succinic acid or 2,5-furandicarboxylic acid (FDCA) could yield novel polyesters or polyanhydrides with tailored properties. mdpi.comwhiterose.ac.uk Research in this area is focused on optimizing polymerization conditions to create high-molecular-weight polymers and characterizing the thermal and mechanical properties of these new bio-hybrid materials.

Future research could explore the following combinations:

Table 1: Potential Bio-Derived Co-monomers for Polymerization with 3,3'-Sulfanediyldiphenol
Bio-Derived Co-monomerSource/PrecursorResulting Polymer ClassPotential Properties/Applications
2,5-Furandicarboxylic Acid (FDCA)Fructose (from carbohydrates)Polyester / PolyarylateHigh thermal stability, gas barrier properties for packaging
Succinic AcidBio-fermentation of sugarsPolyesterBiodegradability, use in specialty adhesives or coatings
Itaconic AcidFermentation of carbohydratesUnsaturated PolyesterCross-linkable resins for composites
Bio-based Epoxides (e.g., epoxidized vegetable oils)Plant oilsEpoxy ResinThermosetting materials for coatings and electronics

Designing polymers for a circular economy requires consideration of their end-of-life fate. Materials based on 3,3'-Sulfanediyldiphenol, particularly polyesters and polycarbonates, are theoretically well-suited for chemical recycling. This process involves the depolymerization of the material back into its constituent monomers, which can then be purified and used to produce new, virgin-quality polymers. mdpi.comdntb.gov.ua

Chemical recycling methods such as hydrolysis, methanolysis, or glycolysis could be investigated to break the ester or carbonate linkages in the polymer backbone, thereby recovering 3,3'-Sulfanediyldiphenol and the co-monomer. nih.gov The presence of the sulfur linkage may influence the reaction kinetics and require optimization of catalysts and process conditions. google.com

Upcycling, the conversion of waste material into higher-value products, represents another compelling research direction. For example, controlled degradation of 3,3'-Sulfanediyldiphenol-based polymers could yield valuable oligomers or new chemical intermediates. purdue.eduunina.iteurekalert.org Research is needed to develop selective catalytic processes that can transform these polymer chains into new functional molecules, moving beyond simple monomer recovery. basf.com

Table 2: Prospective Chemical Recycling Strategies for 3,3'-Sulfanediyldiphenol (TDP) Polymers This table outlines hypothetical pathways for future investigation.

Polymer TypeRecycling MethodPotential CatalystPrimary Recovered ProductsResearch Focus
TDP-PolyesterMethanolysisZinc Acetate, Metal Oxides3,3'-Sulfanediyldiphenol, Dimethyl ester of co-acidCatalyst efficiency, purification of monomers
TDP-PolycarbonateHydrolysis (Supercritical Water)None (autocatalytic)3,3'-Sulfanediyldiphenol, CO2Optimizing temperature/pressure, managing byproducts
TDP-Epoxy ResinSolvolysis (e.g., with alcohols)Acid or Base Catalysts3,3'-Sulfanediyldiphenol, fragments of curing agentSelectivity of bond cleavage, characterization of products

Exploration of Bio-Inspired Chemistry and Biomimetic Systems

Nature provides a vast library of functional molecules and materials from which chemists can draw inspiration. washu.edursc.org The structure of 3,3'-Sulfanediyldiphenol contains chemical motifs—phenols and a sulfide (B99878) bridge—that are analogous to structures found in biological systems, suggesting its potential in bio-inspired and biomimetic material design. umich.edubiosoftweizmann.com

Phenolic compounds are ubiquitous in nature, contributing to the structure of lignin, the antioxidant properties of flavonoids, and the adhesive capabilities of mussel proteins. The phenol groups in 3,3'-Sulfanediyldiphenol could be functionalized to mimic these properties. For instance, modification to include catechol-like moieties could lead to the development of advanced underwater adhesives. Furthermore, the antioxidant potential of phenolic structures could be harnessed in designing materials with inherent stability against oxidative degradation.

The sulfide linkage is also a key component of certain amino acids (methionine, cysteine) and proteins, where it plays a critical role in structure and function. In materials science, incorporating such linkages can introduce flexibility and specific chemical reactivity. Research could focus on using 3,3'-Sulfanediyldiphenol to create polymers that mimic the hierarchical self-assembly of biological macromolecules, potentially leading to complex, ordered structures. nih.govnih.gov

Potential in Emerging Nanotechnologies and Hybrid Materials Research

The integration of nanomaterials into polymer matrices has led to a revolution in materials science, enabling the creation of composites with unprecedented properties. 3,3'-Sulfanediyldiphenol-based polymers could serve as advanced matrices for a new generation of nanocomposites and functional hybrid materials. mdpi.com

Polymers derived from 3,3'-Sulfanediyldiphenol are expected to exhibit good affinity for a range of nanofillers due to the polarity imparted by the hydroxyl groups (in thermosets) and the sulfide linkage. This could facilitate the dispersion of fillers like carbon nanotubes, graphene, or nanoclays within the polymer matrix, which is crucial for achieving enhanced mechanical strength, thermal stability, or electrical conductivity. researchgate.net

Future research would involve the systematic study of how polymers containing 3,3'-Sulfanediyldiphenol interact with different nanofillers at the molecular level. The sulfur atom, with its lone pairs of electrons, could offer specific binding sites for metallic nanoparticles, leading to hybrid materials with interesting optical or catalytic properties.

Table 3: Potential Nanofillers and Property Enhancements in 3,3'-Sulfanediyldiphenol Polymer Matrices This table presents hypothetical examples for future research in nanocomposites.

NanofillerPolymer Matrix TypePotential Interaction MechanismTarget Property EnhancementPotential Application
Graphene OxideEpoxy or PolyesterHydrogen bonding with hydroxyl/carbonyl groupsMechanical strength, Gas barrierHigh-performance composites, Liners for storage tanks
Carbon NanotubesPolycarbonateπ-π stacking with aromatic ringsElectrical conductivityElectrostatic discharge (ESD) materials
Silver NanoparticlesPolyesterCoordination with sulfur atomAntimicrobial activity, Plasmonic propertiesMedical devices, Sensors
Layered Silicates (Nanoclay)EpoxyIntercalation and exfoliation via polar interactionsFlame retardancy, Thermal stabilityFire-resistant coatings, Electronic components

Smart materials that can respond to external stimuli or autonomously repair damage are a major goal of modern materials science. self-healingmaterials.comespublisher.com The unique chemical structure of 3,3'-Sulfanediyldiphenol offers intriguing possibilities in this domain.

The sulfide bond is redox-active; it can be oxidized to a sulfoxide (B87167) and then to a sulfone. This transformation significantly alters the polarity, geometry, and hydrogen-bonding capability of the linkage. If incorporated into a polymer network, this reversible oxidation-reduction could be used as a switch, triggered by chemical or electrochemical stimuli, to change the material's properties, such as its swelling behavior or mechanical modulus. nih.gov

Furthermore, while 3,3'-Sulfanediyldiphenol contains a thioether (sulfide) and not a disulfide bond, its structure is a precursor for designing self-healing materials. Disulfide bonds are well-known for their ability to undergo dynamic exchange reactions, enabling polymer networks to re-form after being broken. nih.gov Future research could explore incorporating 3,3'-Sulfanediyldiphenol into polymer backbones that also contain disulfide linkages, or developing chemical pathways to convert the sulfide into a dynamic bond capable of facilitating self-healing. rsc.orgillinois.edu This could lead to robust materials that can extend their own service life after sustaining damage. mdpi.com

Interdisciplinary Research Avenues and Collaborative Opportunities for 3,3'-Sulfanediyldiphenol

The unique structural characteristics of 3,3'-Sulfanediyldiphenol, which combine a sulfur linkage with two phenol moieties, position it as a compound of interest for a variety of interdisciplinary research fields. Future exploration of this molecule is poised to benefit significantly from collaborations that bridge disparate scientific disciplines, leading to innovative applications and a deeper understanding of its chemical and biological activities.

Emerging research suggests promising avenues in materials science, polymer chemistry, and biomedical applications. The diphenolic nature of the compound makes it a candidate for the synthesis of novel polymers. Collaborative efforts between organic chemists and material scientists could lead to the development of high-performance polymers, such as polythioamides or polyethers, with unique thermal and mechanical properties. For instance, research into multicomponent polymerizations involving elemental sulfur and diamines has yielded polythioamides with high molecular weights and thermal stability. scut.edu.cn Exploring the incorporation of 3,3'-Sulfanediyldiphenol into such polymerization reactions could yield materials with enhanced characteristics.

Furthermore, the presence of phenolic hydroxyl groups suggests potential antioxidant properties. This opens up collaborative opportunities between chemists and biologists to investigate its efficacy in mitigating oxidative stress. Parallels can be drawn from the extensive research on other polyphenolic compounds, which are known for their antioxidant and anti-inflammatory effects. researchgate.net Interdisciplinary studies could focus on its potential therapeutic applications, drawing inspiration from the broad use of sulfur-containing scaffolds in medicinal chemistry. nih.gov The development of novel sulfur-containing compounds for therapeutic use is an active area of research, with new reagents and synthetic methods continuously being explored to create compounds with potential applications in medicine. moffitt.org

In the realm of environmental science, the interaction of bisphenols with environmental systems is a growing area of concern and research. Studies on compounds like bisphenol A (BPA) have revealed their impact on biological processes, such as anaerobic sulfur transformation. nih.govresearcher.life Collaborative research involving environmental chemists and microbiologists could investigate the environmental fate and impact of 3,3'-Sulfanediyldiphenol, providing valuable data on its biodegradability and potential ecological effects.

The development of advanced analytical techniques also presents a collaborative opportunity. The synthesis of molecularly imprinted polymers for use in electrochemical sensors is an area where 3,3'-Sulfanediyldiphenol could be investigated as a functional monomer. mdpi.com Such collaborations between polymer chemists and analytical scientists could lead to the creation of highly selective sensors for various applications.

Interactive Data Table: Potential Interdisciplinary Research Areas for 3,3'-Sulfanediyldiphenol

Research AreaKey Disciplines InvolvedPotential Applications
Advanced Polymer Synthesis Organic Chemistry, Polymer Chemistry, Materials ScienceDevelopment of high-performance plastics, resins, and composites with unique thermal and mechanical properties.
Biomedical Applications Medicinal Chemistry, Pharmacology, BiochemistryInvestigation of antioxidant, anti-inflammatory, and other therapeutic properties for drug discovery. nih.gov
Environmental Science Environmental Chemistry, Microbiology, ToxicologyAssessment of environmental impact, biodegradability, and potential for bioremediation. nih.govresearcher.life
Sensor Technology Analytical Chemistry, Polymer Chemistry, Electrical EngineeringCreation of selective electrochemical sensors for environmental or industrial monitoring. mdpi.com
Organic Electronics Materials Science, Physics, Organic ChemistryExploration as a building block for conjugated polymers in electronic devices. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.